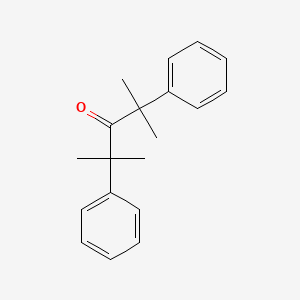

3-Pentanone, 2,4-dimethyl-2,4-diphenyl-

Description

BenchChem offers high-quality 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-2,4-diphenylpentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-18(2,15-11-7-5-8-12-15)17(20)19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBLHJSEEIAQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)C(C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479199 | |

| Record name | 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-82-5 | |

| Record name | 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pentanone, 2,4 Dimethyl 2,4 Diphenyl

Strategic Disconnections and Retrosynthetic Analysis for the Pentanone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For 3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl-, several logical disconnections can be proposed to devise potential synthetic routes.

The most apparent strategy involves disconnecting the carbon-carbon bonds between the carbonyl carbon (C3) and the adjacent quaternary carbons (C2 and C4). This approach simplifies the molecule into a central three-carbon electrophilic synthon and two identical nucleophilic synthons.

Disconnection A (C2-C3 and C4-C3 Bonds): This leads to a central carbonyl dication synthon (+CO+) and two equivalents of the 2-methyl-2-phenylpropyl anion synthon. The corresponding synthetic equivalents could be phosgene (B1210022) (or a phosgene equivalent like triphosgene) as the electrophile and an organometallic species like 2-methyl-2-phenylpropyllithium or the corresponding Grignard reagent as the nucleophile.

Disconnection B (Cα-C(quaternary) Bonds): An alternative strategy is to disconnect the bonds alpha to the carbonyl group. This would involve forming the enolate of a precursor ketone and subsequently alkylating it. For this specific symmetrical target, one might envision a double alkylation of a 3-pentanone dianion, though controlling such a reaction with bulky electrophiles would be exceptionally challenging. A more plausible, albeit still difficult, route would involve the alkylation of a simpler ketone's enolate.

This analytical process allows chemists to map out multiple potential synthetic pathways and evaluate them based on feasibility, reagent availability, and reaction efficiency. researchgate.netslideshare.net

Carbon-Carbon Bond Formation Strategies

The formation of the C-C bonds, particularly those resulting in quaternary centers, is the cornerstone of synthesizing 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-. Organometallic reagents are paramount for such transformations.

Grignard reagents are powerful carbon nucleophiles widely used for forming C-C bonds by attacking electrophilic centers like carbonyls. masterorganicchemistry.commasterorganicchemistry.com A hypothetical route to the target molecule could involve the reaction of a Grignard reagent, such as 2-methyl-2-phenylpropylmagnesium bromide, with an appropriate electrophile.

However, the high degree of steric hindrance in the target molecule presents a significant challenge. When Grignard reagents react with sterically hindered ketones, side reactions such as reduction (where a hydride is transferred from the β-carbon of the Grignard reagent) or enolization (where the Grignard acts as a base) can compete with or even dominate the desired nucleophilic addition. organic-chemistry.org The synthesis of hindered amines through the addition of Grignard reagents to ketonitrones illustrates a successful application of this principle to overcome steric challenges. doi.org

Table 1: Hypothetical Grignard-based Approaches and Potential Challenges

| Electrophilic Substrate | Grignard Reagent | Desired Intermediate | Primary Challenge |

|---|---|---|---|

| Diethyl Carbonate | 2-methyl-2-phenylpropylmagnesium bromide (2 equiv.) | 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- | Steric hindrance may prevent the second addition, leading to a mix of products. |

| 2,4-dimethyl-2,4-diphenyl-3-pentanone precursor (e.g., an ester) | Grignard Reagent | Tertiary alcohol | The initial ketone intermediate is highly hindered, making the second addition difficult. masterorganicchemistry.com |

Organolithium reagents are generally more reactive than their Grignard counterparts due to the more ionic nature of the C-Li bond. wikipedia.org This enhanced reactivity can be advantageous for constructing sterically congested centers. The synthesis of the target molecule could be envisioned using 2-methyl-2-phenylpropyllithium in a manner analogous to the Grignard approach.

The generation of tertiary organolithiums and their subsequent reaction with carbon electrophiles is a known method for the stereocontrolled construction of quaternary carbon centers. nih.gov These highly reactive species can add to aldehydes and ketones to produce alcohols, which can then be oxidized to the desired ketone. masterorganicchemistry.com However, like Grignard reagents, the utility of organolithium compounds with severely hindered substrates can be limited by competing side reactions, such as enolate formation. organicchemistrydata.org

The α-alkylation of ketones is a fundamental C-C bond-forming reaction. Traditionally, achieving selective alkylation at the more sterically hindered α-position of an unsymmetrical ketone has been a persistent challenge. repec.orgnih.gov Conventional methods using bulky bases tend to favor the formation of the less-substituted, kinetic enolate, leading to alkylation at the less-hindered site. nih.gov

Recent advancements have demonstrated that transition-metal catalysis can overcome this limitation. For instance, nickel-catalyzed allylic alkylation of unsymmetrical ketones with allylic alcohols has been shown to occur selectively at the more-hindered α-site. researchgate.netnih.gov This is achieved by using a space-constrained nickel catalyst with a bulky ligand, which preferentially recognizes and reacts with the more-substituted enolate. repec.orgnih.gov While the target molecule is symmetrical, these principles are highly relevant for constructing the crowded quaternary centers, potentially through a stepwise process on a related precursor.

Table 2: Modern Catalytic Approaches for Hindered α-Alkylation

| Catalyst System | Substrate Type | Regioselectivity | Mechanistic Feature |

|---|---|---|---|

| Nickel / Bulky Diphosphine Ligand | Unsymmetrical Ketone + Allylic Alcohol | Prefers more-substituted α-site | Catalyst design controls enolate recognition. repec.orgnih.gov |

Multi-Component Condensation Reactions for Ketone Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. nih.govnih.gov These reactions build molecular complexity rapidly and are highly atom-economical. While many MCRs are known for synthesizing heterocyclic systems, their application to the direct construction of highly substituted acyclic ketones is less common.

The aldol (B89426) reaction is a classic method for forming C-C bonds, involving the addition of an enolate to a carbonyl compound. wikipedia.org The subsequent dehydration of the aldol addition product is known as an aldol condensation, yielding an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org

In a crossed or mixed aldol reaction, two different carbonyl compounds are used. wikipedia.org For the synthesis of a highly substituted ketone like 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, a standard aldol approach is not directly applicable. Ketones are generally less reactive as electrophiles than aldehydes in aldol reactions due to greater steric hindrance and the electron-donating effect of the alkyl groups. masterorganicchemistry.com The extreme steric bulk of the required fragments for the target molecule would likely render a traditional aldol condensation unfeasible.

Advanced variants, such as the Mukaiyama aldol reaction, which utilizes silyl (B83357) enol ethers, or other catalyzed versions, could theoretically be considered. However, the steric demands of both the nucleophilic enolate and the electrophilic ketone precursor required for the target molecule would remain a formidable obstacle to overcome. numberanalytics.comresearchgate.net

Mannich-type Reactions Incorporating 3-Pentanone Scaffolds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgoarjbp.com

For a ketone to be incorporated into a Mannich-type reaction, it must have an enolizable α-hydrogen. The general mechanism begins with the formation of an iminium ion from the amine and aldehyde. adichemistry.com The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.orgadichemistry.com

In the context of a highly substituted scaffold like 3-pentanone, 2,4-dimethyl-2,4-diphenyl-, a hypothetical Mannich reaction would be challenging. The parent ketone, 2,4-diphenyl-3-pentanone, would first need to be synthesized. This precursor possesses two acidic α-hydrogens that could potentially react. However, applying a Mannich reaction to this precursor would introduce an aminomethyl group, not the methyl groups required for the final target compound. Therefore, the Mannich reaction is not a direct or logical route for the synthesis of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-. There is no literature describing such a reaction.

Stereocontrolled Synthesis of Enantiomers and Diastereomers of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-

The structure of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- contains two stereocenters at the C2 and C4 positions. This means the compound can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The synthesis of a specific stereoisomer would require a stereocontrolled or asymmetric synthetic approach.

No studies on the stereocontrolled synthesis of this specific compound have been published. Generally, achieving high levels of stereocontrol in the formation of adjacent quaternary centers is a significant challenge in organic synthesis. Potential strategies could involve:

Chiral auxiliaries: Attaching a chiral group to a precursor molecule to direct the stereoselective introduction of the methyl or phenyl groups.

Organocatalysis: Using small chiral organic molecules to catalyze a reaction, such as an alkylation, in an enantioselective manner. Asymmetric Mannich reactions, for example, can be achieved using proline-derived organocatalysts. wikipedia.org

Metal-based catalysis: Employing chiral ligands on a metal catalyst to control the stereochemical outcome of a reaction.

Without experimental validation, the efficacy of these methods for the synthesis of the enantiomers and diastereomers of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- remains unknown.

Catalytic Systems for Efficient and Selective Synthesis

The development of efficient catalytic systems is crucial for modern organic synthesis. For a hypothetical synthesis of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, catalysts could be employed in several key steps, such as the alkylation of a ketone enolate.

Potential catalytic approaches might include:

Phase-Transfer Catalysis: This method is often used for the alkylation of active methylene (B1212753) compounds and could be applied to the methylation of a 2,4-diphenyl-3-pentanone precursor.

Transition Metal Catalysis: Palladium or copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, though their direct application to form the target structure is not straightforward.

Acid/Base Catalysis: Specific acid or base catalysts could be used to control enolate formation and subsequent reactions.

There is no research available detailing specific catalytic systems that have been successfully applied to the synthesis of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is essential to maximize the yield and purity of a target compound. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents. For a multi-step synthesis of a complex molecule like 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, each step would require individual optimization.

Given the absence of a documented synthesis, there are no optimized reaction conditions to report.

Similarly, isolation and purification procedures are developed based on the physical and chemical properties of the compound and the impurities present in the crude reaction mixture. Standard laboratory techniques would likely be employed:

Extraction: To separate the product from the reaction mixture.

Chromatography: Column chromatography would almost certainly be necessary to separate the desired product from starting materials, by-products, and potentially other stereoisomers.

Crystallization: If the compound is a solid, crystallization could be an effective final purification step.

Without access to the compound or experimental data, specific protocols for its isolation and purification cannot be provided.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Pentanone, 2,4 Dimethyl 2,4 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, a simplified spectrum is expected. The protons of the two methyl groups are chemically equivalent, as are the protons of the two phenyl groups.

Protons on carbons adjacent to a carbonyl group are typically deshielded and appear in the range of 2.0-2.5 ppm. libretexts.orglibretexts.org However, the presence of a phenyl group on the same carbon will cause a further downfield shift. Therefore, the methyl protons in 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- are anticipated to resonate at a chemical shift significantly downfield from typical alkyl protons. The aromatic protons of the phenyl groups are expected to appear in the characteristic region of 7.0-8.0 ppm. oregonstate.edu

Given the absence of adjacent protons, the methyl signal is expected to be a singlet. The protons on the phenyl rings will exhibit complex splitting patterns due to coupling between ortho, meta, and para protons.

Predicted ¹H NMR Data for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Methyl Protons (-CH₃) | ~1.5 - 2.0 | Singlet |

| Phenyl Protons (-C₆H₅) | ~7.2 - 7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments of Ketone and Phenyl Carbons

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 205-220 ppm. libretexts.orgtib.eu The presence of adjacent bulky substituents in 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- is likely to shift this signal to the lower end of this range.

The carbons of the phenyl groups will produce signals in the aromatic region (125-150 ppm). libretexts.org The quaternary carbon attached to the phenyl group and the methyl group will also have a characteristic chemical shift. The methyl carbons are expected to appear in the upfield region of the spectrum. Due to the molecule's symmetry, the number of distinct carbon signals will be less than the total number of carbon atoms.

Predicted ¹³C NMR Data for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~210 - 220 |

| Quaternary Carbons (C-CH₃, C-Ph) | ~45 - 55 |

| Phenyl Carbons (ipso, ortho, meta, para) | ~125 - 145 |

| Methyl Carbons (-CH₃) | ~25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Proximity and Connectivity Mapping

To definitively assign all proton and carbon signals and to elucidate the spatial relationships between different parts of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. In this specific molecule, it would primarily show correlations between the protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the methyl and phenyl C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the methyl protons and the quaternary and carbonyl carbons, as well as correlations from the phenyl protons to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the through-space interactions between the methyl protons and the ortho protons of the phenyl rings, providing insights into the conformational preferences of the molecule.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy of the Carbonyl and Aromatic Moieties

The IR spectrum of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comspcmc.ac.in However, conjugation with a phenyl group can lower this frequency. orgchemboulder.compg.edu.pl Given the steric hindrance around the carbonyl group in this molecule, the C=O stretching frequency is anticipated to be in the range of 1700-1720 cm⁻¹.

The aromatic phenyl groups will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Overtone and combination bands, characteristic of the substitution pattern of the benzene (B151609) ring, are also expected in the 1600-2000 cm⁻¹ region, though they are typically weak.

Predicted IR Absorption Bands for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the symmetric vibrations of the phenyl rings, which are often weak in the IR spectrum, tend to give rise to strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the aromatic portions of the molecule. A strong, sharp band corresponding to the symmetric ring-breathing mode of the phenyl groups is expected around 1000 cm⁻¹. The C-H stretching vibrations of both the alkyl and aromatic groups will also be present.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Specific mass spectrometry data, including fragmentation patterns for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, could not be located. Analysis of fragmentation patterns requires experimental data from techniques such as electron ionization (EI) or electrospray ionization (ESI) mass spectrometry performed on the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

The electronic absorption characteristics, including maximum absorption wavelengths (λmax) and molar absorptivity, for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- are not documented in the available search results. This information is obtained by experimental UV-Vis spectroscopic analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

There are no public records of the crystal structure of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- determined by X-ray crystallography. Therefore, information regarding its absolute configuration, solid-state conformation, unit cell parameters, and intermolecular interactions is unavailable.

Stereochemistry and Conformational Analysis of 3 Pentanone, 2,4 Dimethyl 2,4 Diphenyl

Enantiomeric and Diastereomeric Isomerism Due to Multiple Chiral Centers

3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl- possesses two chiral centers at the C2 and C4 positions. The presence of these stereocenters gives rise to the possibility of stereoisomers. Specifically, the molecule can exist as enantiomeric pairs (R,R and S,S) and a meso compound (R,S), which is achiral due to a plane of symmetry.

A detailed investigation into the synthesis and characterization of these specific stereoisomers is not currently available in the surveyed scientific literature. The separation and individual analysis of the enantiomers and the meso form are crucial for a complete understanding of the compound's chiroptical properties and its interactions in chiral environments.

Methods for Chiral Resolution and Enantioseparation

The separation of the enantiomers of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- would require specialized techniques of chiral resolution. Common methods for resolving racemic mixtures of ketones include:

Formation of diastereomeric derivatives: Reacting the ketone with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

Chiral chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate the enantiomers.

However, there are no published studies detailing the successful application of these or any other chiral resolution methods specifically for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-.

Conformational Landscape and Energy Barriers to Rotation

The conformational analysis of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- is expected to be complex due to the steric bulk of the methyl and phenyl substituents.

Analysis of Steric Hindrance from Methyl and Phenyl Substituents

The presence of both methyl and phenyl groups at the C2 and C4 positions introduces significant steric hindrance. This steric strain would heavily influence the preferred conformations around the C2-C3 and C3-C4 bonds, as well as the rotational freedom of the phenyl groups. The molecule would likely adopt a conformation that minimizes these steric clashes. A detailed computational modeling study would be necessary to map the potential energy surface and identify the most stable conformers.

Dynamic NMR Studies of Rotational Isomerism

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the energetics of conformational changes in molecules. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as bond rotation.

For 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, DNMR studies could provide invaluable data on the energy barriers to rotation around the C-C and C-N bonds, as well as the interconversion between different stable conformers. At present, no such studies have been reported for this specific compound.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For the enantiomers of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, CD spectroscopy would be expected to show mirror-image spectra, providing a definitive confirmation of their enantiomeric relationship and information about their absolute configuration. The meso form, being achiral, would be CD-inactive.

The scientific literature lacks any published CD spectra or analysis for the stereoisomers of this compound.

Impact of Solvent Effects on Conformational Preferences

The conformational equilibrium of a molecule can be influenced by the polarity of the solvent. More polar solvents may stabilize conformers with larger dipole moments. Investigating the conformational preferences of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- in a range of solvents with varying polarities would provide insight into the interplay between intramolecular steric effects and intermolecular solvent interactions.

Currently, there is no available research data on how solvent effects modulate the conformational landscape of this molecule.

Chemical Reactivity and Mechanistic Investigations of 3 Pentanone, 2,4 Dimethyl 2,4 Diphenyl

Reactivity of the Ketone Carbonyl Group

General principles of ketone chemistry suggest that the carbonyl group in 3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl- would be the primary site of reactivity. However, the significant steric hindrance from the adjacent quaternary centers would likely render it much less reactive than simpler ketones. Reactions would require more forcing conditions, and yields might be considerably lower.

Nucleophilic Addition Reactions and Stereochemical Outcomes

Nucleophilic attack on the electrophilic carbonyl carbon is a fundamental reaction of ketones. For this molecule, the approach of a nucleophile would be severely impeded by the bulky substituents on the alpha-carbons. The stereochemical outcome of such an addition would result in the formation of a tertiary alcohol, but specific data on facial selectivity (diastereoselectivity) is not available in the scientific literature.

Reduction Reactions to Form Alcohols and Diastereoselectivity

Reduction of the carbonyl group, for instance with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, would yield 2,4-dimethyl-2,4-diphenyl-3-pentanol. The rate of this reaction would be expected to be slow due to steric hindrance. The resulting alcohol contains two chiral centers, but as the starting material is achiral, a racemic mixture of enantiomers would be expected. Specific studies on the diastereoselectivity of this reduction are absent from the literature.

Oxidation Reactions of the Ketone Functionality

Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, this would likely lead to a complex mixture of products, but no specific studies have been published detailing these outcomes.

Formation of Derivatives (e.g., Oximes, Hydrazones, Ketal/Acetal (B89532) Formation)

The formation of derivatives such as oximes (from reaction with hydroxylamine) and hydrazones (from reaction with hydrazine (B178648) or its derivatives) is a standard reaction for ketones. wikipedia.orgdergipark.org.tr While these reactions are plausible for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, the steric hindrance around the carbonyl would likely make these condensation reactions very slow and inefficient. No specific synthesis or characterization of these derivatives has been reported. Similarly, ketal or acetal formation would be highly disfavored due to steric crowding around the carbonyl center.

Reactivity at the Alpha-Hydrogens and Alpha-Carbons

Keto-Enol Tautomerism and Enolate Formation

As previously noted, the structure of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- precludes the possibility of keto-enol tautomerism. Tautomerization requires the presence of at least one hydrogen atom on a carbon adjacent to the carbonyl group (an alpha-hydrogen). libretexts.org This molecule possesses no alpha-hydrogens, as both alpha-carbons are quaternary. Therefore, it cannot form an enol or an enolate under standard basic or acidic conditions, making reactions that proceed via these intermediates, such as aldol (B89426) condensations or alpha-halogenation, impossible.

Alpha-Halogenation and Substitution Reactions

Alpha-halogenation is a characteristic reaction of ketones that possess hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons). libretexts.org The reaction typically proceeds through an enol or enolate intermediate, the formation of which requires the abstraction of an α-proton. msu.edu In the case of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, the α-carbons (at positions 2 and 4) are quaternary, meaning they are bonded to four other carbon atoms (the carbonyl carbon, a methyl group, a phenyl group, and the terminal methyl of the pentanone backbone).

Consequently, this compound has no α-hydrogens. The absence of these acidic protons makes the formation of an enol or enolate intermediate impossible under standard acidic or basic conditions. msu.eduquora.com Therefore, 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- does not undergo typical alpha-halogenation or other α-substitution reactions. This inertness at the alpha position is a direct result of its molecular structure.

Condensation Reactions Involving Alpha-Protons

Similar to alpha-halogenation, condensation reactions such as the aldol condensation are predicated on the presence of alpha-protons. youtube.com The mechanism involves the formation of a nucleophilic enolate ion through the deprotonation of an α-carbon by a base. quora.com This enolate then attacks the electrophilic carbonyl carbon of another molecule to form a new carbon-carbon bond. youtube.com

Given that 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- lacks alpha-protons, it cannot form the requisite enolate intermediate. quora.com As a result, it is unable to act as the nucleophilic component in self-condensation reactions or in crossed-aldol reactions. This structural feature renders the molecule inert to this entire class of fundamental carbonyl reactions.

Reactivity of the Phenyl Moieties

While the core of the molecule is unreactive at the alpha positions, the two phenyl groups provide sites for chemical modification. The reactivity of these aromatic rings is governed by the nature of the large alkyl substituent attached to them and the significant steric hindrance it imposes.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a primary pathway for the functionalization of benzene (B151609) and its derivatives. wikipedia.org The substituent attached to the phenyl ring in 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- is a bulky secondary alkyl group. Alkyl groups are generally electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. wikipedia.orgmsu.edu

However, the most significant factor influencing the regioselectivity of EAS on this molecule is steric hindrance. numberanalytics.comnumberanalytics.com The immense size of the –C(CH3)(CO)C(CH3)(Ph) substituent severely obstructs the two ortho positions. libretexts.org This steric congestion makes it difficult for an electrophile to approach these sites, thereby strongly favoring substitution at the less hindered para position. numberanalytics.comlibretexts.org

Common EAS reactions are predicted to occur almost exclusively at the para-position.

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(4-Nitrophenyl)-1,3-dimethyl-1,3-diphenyl-2-pentanone |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(4-Bromophenyl)- or 1-(4-Chlorophenyl)- derivative |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(...)-benzenesulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylphenyl)- derivative |

This table presents the predicted outcomes of standard electrophilic aromatic substitution reactions, highlighting the directing effect of the bulky substituent.

Aryl Coupling Reactions

The phenyl moieties of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- can participate in cross-coupling reactions, provided they are first functionalized with a suitable group, typically a halide. Following a regioselective para-halogenation as described above, the resulting aryl halide can be used in various palladium-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura coupling are particularly valuable for forming new carbon-carbon bonds. rsc.org However, the coupling of sterically hindered partners, such as the para-bromo derivative of this molecule, can be challenging and often requires specialized conditions. sioc-journal.cnnih.gov Research has shown that the use of specific, bulky phosphine (B1218219) ligands is often necessary to facilitate the reaction and achieve good yields when dealing with sterically demanding substrates. rsc.orgrsc.org This approach would allow for the synthesis of even more complex derivatives by connecting the phenyl rings to other aryl or alkyl groups.

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- are profoundly influenced by its structure. For electrophilic aromatic substitution, the rate-determining step is the initial attack by the electrophile on the aromatic ring to form a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlkouniv.ac.in

Thermodynamically, the products of para-substitution are highly favored over ortho-substituted products due to the avoidance of steric strain. The formation of the substituted aromatic product is generally an exothermic process, driven by the re-formation of the stable aromatic ring in the final step of the mechanism. lkouniv.ac.in Some EAS reactions, like sulfonation, are reversible, and the position of the equilibrium can be influenced by the reaction conditions. lkouniv.ac.in

Investigation of Reaction Mechanisms and Transition State Analysis

The mechanism for electrophilic aromatic substitution on the phenyl rings of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- follows a well-established two-step pathway. masterorganicchemistry.com

Step 1 (Rate-Determining): The π-electron system of a phenyl ring acts as a nucleophile, attacking an electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.comyoutube.com

Step 2 (Fast): A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

The pronounced selectivity for para-substitution can be explained by analyzing the transition states leading to the different possible intermediates (ortho, meta, and para). A transition state is a high-energy, transient species that represents the energy maximum on the path from reactants to intermediates. masterorganicchemistry.com

For this molecule, the transition state for an attack at the ortho position would involve significant steric repulsion between the large substituent, the approaching electrophile, and the adjacent hydrogen on the ring. This crowding destabilizes the transition state, raising its energy. acs.org In contrast, the transition state for an attack at the para position is much less sterically hindered, as the electrophile is added at the opposite end of the ring from the bulky group.

| Position of Attack | Steric Hindrance in Transition State | Relative Activation Energy | Kinetic Favorability |

| Ortho | High | High | Highly Disfavored |

| Meta | Low | Intermediate (electronically disfavored) | Disfavored |

| Para | Low | Low | Highly Favored |

This interactive table compares the factors influencing the transition state energy for electrophilic attack at different positions on the phenyl ring.

This difference in activation energy means that the reaction pathway leading to the para product is kinetically much more favorable, explaining the high regioselectivity observed in EAS reactions of aromatics with bulky substituents. numberanalytics.comlibretexts.org

Computational and Theoretical Studies on 3 Pentanone, 2,4 Dimethyl 2,4 Diphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Ground State Properties and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl-, DFT calculations would be invaluable for:

Determining the most stable three-dimensional arrangement of atoms (ground state geometry). This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Performing a conformational analysis to identify other stable conformers and the energy barriers between them. The rotation around the various single bonds, particularly the bonds connecting the phenyl and methyl groups to the pentanone backbone, would lead to a complex potential energy surface.

Calculating fundamental electronic properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

A hypothetical data table for the ground state properties of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- as determined by DFT might look like this:

| Property | Calculated Value | Units |

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more accurate results for certain properties. For 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, these high-level calculations would be used to:

Benchmark the results obtained from DFT calculations.

Obtain highly accurate electronic energies and properties.

Investigate excited electronic states which are important for understanding the molecule's response to light (e.g., UV-Vis absorption).

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- would provide insights into:

Conformational sampling: By simulating the molecule's motion, one can explore the different conformations it can adopt at a given temperature and identify the most populated states.

Dynamic behavior: MD simulations can reveal how the different parts of the molecule move and interact with each other over time. This includes the flexibility of the pentanone backbone and the rotational dynamics of the phenyl and methyl groups.

Interactions with a solvent: If the molecule is simulated in a solvent, MD can provide information about how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its properties.

NMR Chemical Shifts: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predictions are highly valuable for interpreting experimental NMR spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. A key feature to predict for 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- would be the characteristic C=O stretching frequency.

UV-Vis Spectra: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods.

A hypothetical data table for predicted spectroscopic parameters might be:

| Spectroscopic Parameter | Predicted Value | Units |

| ¹³C NMR (C=O) | Data not available | ppm |

| ¹H NMR (CH₃) | Data not available | ppm |

| IR Frequency (C=O stretch) | Data not available | cm⁻¹ |

| UV-Vis λmax | Data not available | nm |

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, one could computationally model:

Reaction pathways: By identifying the transition state structures that connect reactants to products, the step-by-step mechanism of a reaction can be elucidated.

Energy profiles: The energies of the reactants, transition states, intermediates, and products can be calculated to create a reaction energy profile. This provides information about the reaction's thermodynamics (whether it is favorable) and kinetics (how fast it is likely to be). For example, one could study the reduction of the ketone group or reactions involving the phenyl rings.

Force Field Development and Validation for Molecular Mechanics Studies

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. It is much faster than quantum chemical calculations and can be used to study very large systems, such as proteins or materials. However, MM relies on a set of parameters called a force field to describe the interactions between atoms.

For a novel molecule like 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, a specific force field would likely need to be developed and validated. This process would involve:

Parameterization: The parameters of the force field (e.g., for bond stretching, angle bending, and torsional potentials) would be derived from high-level quantum chemical calculations and/or experimental data.

Validation: The performance of the new force field would be tested by comparing the results of MM simulations with data from quantum chemical calculations or experiments. For example, one would check if the force field can accurately reproduce the molecule's conformational energies and geometries.

Synthesis and Characterization of Derivatives and Analogues of 3 Pentanone, 2,4 Dimethyl 2,4 Diphenyl

Modification of Alkyl Substituents on the Pentanone Backbone

The synthesis of the core structure of 3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl- is a primary challenge. A potential, albeit difficult, approach would be the α-alkylation of a suitable precursor. For instance, the sequential alkylation of a less substituted pentanone derivative could be envisioned. However, the introduction of the second substituent on a carbon that is already a tertiary center is known to be inefficient.

Modern catalytic methods offer more promising avenues. For example, nickel-catalyzed α-alkylation of ketones has been shown to be effective for creating sterically hindered centers. A hypothetical approach could involve the use of a pre-functionalized substrate that can be converted to the desired ketone.

Table 1: Potential Precursors for Alkylation Strategies

| Precursor Ketone | Alkylating Agent | Potential Challenges |

|---|---|---|

| 2,4-Diphenyl-3-pentanone | Methyl iodide | Low reactivity of the enolate due to steric hindrance; over-alkylation. |

Detailed research findings on the direct synthesis of the title compound are not currently available. However, studies on the α-alkylation of cyclic ketones have demonstrated that under specific conditions, even hindered sites can be functionalized. chemistryviews.orgmdpi.com

Functionalization of the Phenyl Ring Substituents

Assuming the successful synthesis of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, the functionalization of the phenyl rings would likely follow standard electrophilic aromatic substitution protocols. The directing effects of the alkyl substituent on the aromatic ring would influence the position of substitution. However, the steric bulk of the ketone core could significantly hinder access to the ortho positions of the phenyl rings, favoring substitution at the para and, to a lesser extent, meta positions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | para-nitro substituted derivative |

| Bromination | Br₂, FeBr₃ | para-bromo substituted derivative |

The reactivity of the phenyl rings might also be influenced by intramolecular interactions with the carbonyl group, although this effect is likely to be minimal given the insulating nature of the quaternary carbon.

Cyclization Reactions Utilizing the Ketone or its Alpha-Positions

The sterically encumbered nature of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- would likely preclude many typical cyclization reactions that involve the α-positions due to the absence of enolizable protons. However, reactions involving the carbonyl group itself are plausible. For instance, intramolecular reactions could be designed if one of the phenyl rings were appropriately substituted with a nucleophilic group.

A hypothetical intramolecular Friedel-Crafts-type reaction could be envisioned if a phenyl ring were tethered to the pentanone backbone in a suitable manner, though the strain of the resulting cyclic system would be a significant barrier. While there are no direct examples with the title compound, research on the cyclization of ketones bearing α-quaternary stereocenters in other systems has been reported. rsc.org

Stereospecific Synthesis of Related Chiral Ketones

The synthesis of chiral analogues of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- would require the development of asymmetric synthetic methods. The creation of a quaternary stereocenter, particularly one bearing both an alkyl and an aryl group, is a significant challenge in organic synthesis.

Recent advances in catalysis have provided tools for the enantioselective synthesis of α-quaternary ketones. nih.govunc.edu A catalytic asymmetric approach could involve the allylic alkylation of a suitable precursor followed by oxidative cleavage of the allyl group to reveal the methyl group.

Table 3: Potential Chiral Ligands for Asymmetric Synthesis

| Ligand Class | Metal Catalyst | Potential Application |

|---|---|---|

| Chiral Phosphines | Copper, Palladium | Enantioselective allylic alkylation |

The stereochemical outcome of such reactions would be highly dependent on the specific ligand and reaction conditions employed.

Exploration of Homologous and Analogous Structures with Varying Alkyl or Aryl Substituents

The synthesis of homologous and analogous structures of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- could provide insight into the structure-activity relationships of this class of compounds. For example, replacing the methyl groups with ethyl or isopropyl groups would further increase steric hindrance and likely necessitate even more specialized synthetic methods.

Conversely, replacing the phenyl groups with other aryl moieties, such as naphthyl or substituted phenyl rings, could be achieved by using the corresponding arylating agents in a potential synthetic sequence. The electronic and steric properties of these aryl groups would be expected to influence the reactivity of the resulting ketones.

The synthesis of α-heterosubstituted ketones through various methods has been documented, which could be adapted to create analogues with different functionalities at the α-positions, provided the steric challenges could be overcome. rsc.org

Advanced Research Applications and Methodological Contributions in Organic Chemistry

Development as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in asymmetric synthesis, providing the foundational stereochemical information for the construction of complex, enantiomerically pure molecules, which is crucial in fields such as medicinal chemistry and materials science. wiley-vch.degoogle.com For a molecule to be a viable chiral building block, it must possess at least one stereocenter and be readily available in an enantiomerically pure form.

The structure of 3-Pentanone (B124093), 2,4-dimethyl-2,4-diphenyl-, features two potential stereocenters at the C2 and C4 positions. If the methyl and phenyl substituents at each of these positions are different, the molecule can exist as chiral isomers. However, a thorough search of the scientific literature did not yield any studies on the resolution of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- into its respective enantiomers or its application as a chiral building block in asymmetric synthesis. The synthesis and application of other chiral building blocks are widely reported, but specific data for this compound is absent. enamine.netacs.org

Investigation as a Molecular Scaffold for Designing Complex Organic Architectures

Molecular scaffolds serve as core structures upon which more complex chemical entities can be built. Ketones are recognized as versatile building blocks in the synthesis of complex molecules due to the reactivity of the carbonyl group. numberanalytics.comresearchgate.net The structure of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl-, with its pentanone core and multiple substitution points, suggests a potential utility as a scaffold.

However, there is no specific information available in the scientific literature detailing the investigation or use of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- as a molecular scaffold for the design of complex organic architectures. Research in this area tends to focus on more readily accessible or functionally diverse scaffolds.

Contribution to Fundamental Understanding of Steric and Electronic Effects in Ketone Chemistry

The study of ketones with bulky substituents provides valuable insights into the interplay of steric and electronic effects on chemical reactivity. rsc.orgresearchgate.net Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in In ketones, the two alkyl or aryl groups attached to the carbonyl carbon are more sterically hindering than the one alkyl/aryl group and one hydrogen atom in aldehydes. ncert.nic.in Electronically, the two substituents in a ketone can also reduce the electrophilicity of the carbonyl carbon more effectively than the single substituent in an aldehyde. ncert.nic.in

3-Pentanone, 2,4-dimethyl-2,4-diphenyl- is a highly substituted ketone with bulky phenyl and methyl groups adjacent to the carbonyl group. This significant steric hindrance would be expected to have a profound impact on its reactivity, likely reducing the accessibility of the carbonyl carbon to nucleophiles. reddit.comnih.gov However, no specific studies on this compound's contribution to the fundamental understanding of these effects have been published.

Exploration in Advanced Materials Science as a Monomer Precursor or Component in Specialty Polymers

Ketone-containing molecules can be utilized as monomers or precursors for the synthesis of specialty polymers. numberanalytics.com The properties of the resulting polymers, such as thermal stability and chemical resistance, are influenced by the structure of the ketone monomer. mdpi.comnih.gov Vinyl ketones are a class of monomers that can undergo polymerization through various mechanisms. mdpi.com

There is no available research on the exploration of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- in advanced materials science as a monomer precursor or a component in specialty polymers. The development of new polymers from bio-based ketone-containing monomers is an active area of research, but this specific compound has not been a subject of these studies. nrel.gov

Studies on Photoinduced Processes and Photochemical Reactivity of Ketones

The photochemistry of aromatic ketones is a well-established field of study. documentsdelivered.com Upon absorption of light, these compounds can undergo various photochemical reactions, including hydrogen abstraction and cycloadditions. nih.govrsc.orgrsc.org The presence of bulky substituents can influence the photochemical behavior of a ketone. documentsdelivered.comdntb.gov.ua

While the photochemical reactions of aromatic ketones are a broad area of research, no specific studies on the photoinduced processes and photochemical reactivity of 3-Pentanone, 2,4-dimethyl-2,4-diphenyl- were found in the scientific literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.